N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique chemical structure, which includes a benzo[d]thiazole ring, a difluorophenyl sulfonyl group, and a furan-2-ylmethyl substituent. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole ring, followed by the introduction of the chloro and methoxy substituents. The piperidine ring is then constructed, and the sulfonyl and furan-2-ylmethyl groups are introduced through subsequent reactions. Common reagents and conditions include chlorinating agents, sulfonyl chlorides, and coupling reactions under controlled temperatures and pH.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
In the industrial sector, these compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide likely involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-((2,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide
- N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide
Uniqueness
The uniqueness of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide lies in its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
1171672-85-7 |
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Molecular Formula |
C25H22ClF2N3O5S2 |
Molecular Weight |
582.0 g/mol |
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-(2,5-difluorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H22ClF2N3O5S2/c1-35-20-7-5-18(26)23-22(20)29-25(37-23)31(14-17-3-2-12-36-17)24(32)15-8-10-30(11-9-15)38(33,34)21-13-16(27)4-6-19(21)28/h2-7,12-13,15H,8-11,14H2,1H3 |
InChI Key |
OFIRVRREOVGYMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CO3)C(=O)C4CCN(CC4)S(=O)(=O)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
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